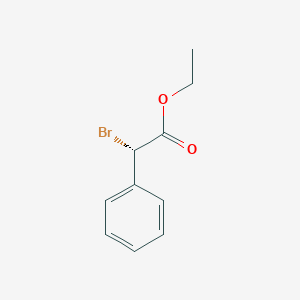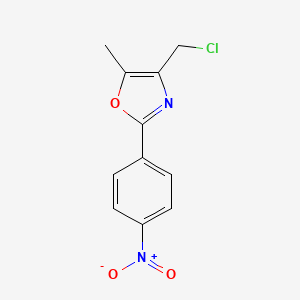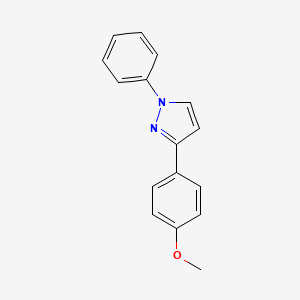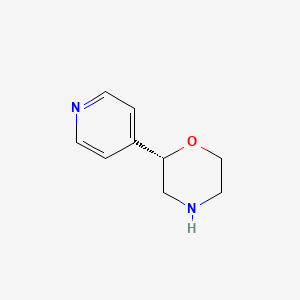
Enkephalin-met, lys(6)-arg(7)-
Vue d'ensemble
Description
Enkephalin-met, lys(6)-arg(7)- is an opioid hexapeptide found in the adrenal medulla. It is a derivative of enkephalins, which are endogenous opioid peptides that play a crucial role in modulating pain, reward, and stress responses . Enkephalins are part of the body’s natural pain management system and are involved in various physiological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of enkephalin-met, lys(6)-arg(7)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of enkephalin-met, lys(6)-arg(7)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Des Réactions Chimiques
Types of Reactions: Enkephalin-met, lys(6)-arg(7)- undergoes various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Enkephalin-met, lys(6)-arg(7)- has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and stress responses in animal models.
Medicine: Explored for its potential therapeutic applications in pain management and as an analgesic agent.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.
Mécanisme D'action
Enkephalin-met, lys(6)-arg(7)- exerts its effects by binding to opioid receptors, primarily the delta (δ) and mu (μ) receptors . This binding leads to the activation of G-protein-coupled receptor pathways, resulting in the inhibition of adenylate cyclase, decreased cyclic adenosine monophosphate (cAMP) levels, and reduced neuronal excitability. The peptide also upregulates cyclin-dependent kinases p16 and p21, stalling the cell cycle progression from the G0/G1 phase to the S phase .
Comparaison Avec Des Composés Similaires
Methionine-enkephalin (Met-enkephalin): An endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Met.
Leucine-enkephalin (Leu-enkephalin): Another endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Leu.
Uniqueness: Enkephalin-met, lys(6)-arg(7)- is unique due to the presence of lysine and arginine residues, which may confer different binding affinities and biological activities compared to other enkephalins. This structural variation allows for distinct interactions with opioid receptors and potentially different physiological effects.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59N11O9S/c1-60-19-16-29(36(56)48-28(10-5-6-17-40)35(55)50-30(38(58)59)11-7-18-44-39(42)43)49-37(57)31(21-24-8-3-2-4-9-24)47-33(53)23-45-32(52)22-46-34(54)27(41)20-25-12-14-26(51)15-13-25/h2-4,8-9,12-15,27-31,51H,5-7,10-11,16-23,40-41H2,1H3,(H,45,52)(H,46,54)(H,47,53)(H,48,56)(H,49,57)(H,50,55)(H,58,59)(H4,42,43,44)/t27-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOWJYWXBGCORJ-QKUYTOGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N11O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401003396 | |
| Record name | N~2~-{17-Amino-2-(4-aminobutyl)-8-benzyl-1,4,7,10,13,16-hexahydroxy-18-(4-hydroxyphenyl)-5-[2-(methylsulfanyl)ethyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-ylidene}arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83404-42-6 | |
| Record name | Enkephalin-met, lys(6)-arg(7)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083404426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-{17-Amino-2-(4-aminobutyl)-8-benzyl-1,4,7,10,13,16-hexahydroxy-18-(4-hydroxyphenyl)-5-[2-(methylsulfanyl)ethyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-ylidene}arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















